molecular formula C9H10BrFO2 B15380216 1-Bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene

1-Bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene

Cat. No.: B15380216
M. Wt: 249.08 g/mol
InChI Key: LGJULAQVCSPRKQ-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene is a halogenated aromatic compound featuring bromine, fluorine, methoxymethoxy, and methyl substituents on a benzene ring. The methoxymethoxy group (-OCH2OCH3) and methyl group at position 3 likely influence its solubility, stability, and reactivity compared to simpler methoxy- or halogen-substituted aromatics. Such compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging halogen atoms for further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C9H10BrFO2

Molecular Weight

249.08 g/mol

IUPAC Name

1-bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene

InChI

InChI=1S/C9H10BrFO2/c1-6-3-7(11)4-8(10)9(6)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

LGJULAQVCSPRKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCOC)Br)F

Origin of Product

United States

Biological Activity

1-Bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene is a halogenated organic compound characterized by its unique structural features, which include bromine, fluorine, and methoxymethoxy substituents. These attributes suggest potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrF O₂. The presence of halogen atoms (bromine and fluorine) is known to influence the compound's reactivity and interactions with biological targets, such as enzymes and receptors. The methoxymethoxy group enhances solubility and may affect the compound's pharmacokinetics.

Potential Biological Activities:

  • Antimicrobial Properties : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and fungal infections.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : The halogen substituents may facilitate interactions with specific enzymes, potentially modulating their activity.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of halogenated benzene derivatives found that compounds containing both bromine and fluorine exhibited enhanced activity against Gram-positive bacteria. The mechanism was attributed to the ability of halogens to disrupt microbial cell membranes.

Case Study 2: Anticancer Activity

Research on fluorinated benzene derivatives revealed significant cytotoxic effects against human cancer cell lines, including breast and lung cancer cells. The presence of methoxymethoxy groups was associated with increased cell permeability, enhancing the therapeutic potential of these compounds.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesNotable Biological Activities
1-Bromo-4-fluoro-2-(methoxymethoxy)-5-methylbenzeneBromine, fluorine, methoxymethoxy groupAntimicrobial, anticancer
2-Bromo-4-fluoro-3-(methoxymethoxy)-1-methylbenzeneBromine, fluorineEnzyme inhibition
1-Bromo-4-fluorobenzeneSimple halogenated benzeneLimited biological activity

The biological activity of this compound likely involves several mechanisms:

  • Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with biological macromolecules, influencing their conformation and activity.
  • Receptor Interaction : The compound may interact with specific receptors or enzymes, altering signaling pathways critical for various biological processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Positioning : The target compound’s bromine at position 1 and fluorine at position 5 create steric and electronic effects distinct from analogs like 1-bromo-3-fluoro-5-methoxybenzene. The meta-fluorine in the latter reduces ring electron density compared to para-substituted derivatives .
  • Methoxymethoxy vs. Methoxy : The methoxymethoxy group in the target compound likely enhances solubility in polar solvents compared to simpler methoxy groups, as seen in 5-bromo-2-methoxybenzaldehyde derivatives .
  • Methyl Group Influence : The methyl group at position 3 may sterically hinder electrophilic attacks, contrasting with nitro-substituted analogs (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene), where the nitro group directs electrophiles to specific positions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Bromo-5-fluoro-2-(methoxymethoxy)-3-methylbenzene, and how can side reactions be minimized?

The synthesis typically involves electrophilic aromatic substitution (EAS) or multi-step functionalization of pre-substituted benzene derivatives. Key steps include:

  • Halogenation : Introducing bromine via controlled bromination under anhydrous conditions to avoid polybromination .
  • Protection of hydroxyl groups : Methoxymethoxy (MOM) protection is often employed to stabilize reactive sites during subsequent reactions .
  • Optimization : Use low temperatures (−78°C) for lithiation steps (e.g., Grignard reagent addition) to suppress unwanted side products .
    To minimize side reactions, employ slow addition of reagents and inert atmospheres (e.g., N₂/Ar). Reaction progress should be monitored via TLC or GC-MS .

Advanced: How do substituent electronic effects influence the regioselectivity of cross-coupling reactions involving this compound?

The electron-withdrawing bromine and fluoro groups direct incoming nucleophiles or catalysts to specific positions:

  • Ortho/para directors : The methoxymethoxy group acts as an electron donor, favoring electrophilic attacks at the ortho/para positions relative to itself .
  • Steric hindrance : The 3-methyl group may block reactivity at adjacent positions, shifting selectivity to less hindered sites. Computational studies (DFT calculations) can predict regioselectivity by analyzing charge distribution and steric maps .
    Experimental validation via X-ray crystallography (as in ) or NMR kinetic analysis is recommended to confirm theoretical predictions.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR :
    • ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) .
    • 19F NMR : Confirms fluorine presence and electronic environment (δ −110 to −120 ppm for aromatic fluorine) .
  • GC-MS : Validates molecular weight (e.g., M⁺ peak at m/z 278) and detects impurities .
  • X-ray crystallography : Resolves 3D structure and substituent orientation, critical for reactivity studies .

Advanced: How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Contradictions often arise from:

  • Varied reaction conditions (e.g., solvent polarity, temperature gradients).
  • Catalyst purity : Trace metals in catalysts (e.g., Pd in cross-coupling) can alter yields .
    Resolution strategies :

Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.

In situ monitoring : Use techniques like ReactIR to track intermediate formation.

Reproducibility protocols : Standardize reagent sources and purification methods (e.g., column chromatography vs. distillation) .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in a dry, airtight container at 2–8°C, protected from light to prevent decomposition .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P-code P501) .

Advanced: What role does this compound play in synthesizing bioactive molecules or pharmaceutical intermediates?

  • Drug discovery : The bromine and fluorine atoms serve as handles for Suzuki-Miyaura cross-coupling to attach pharmacophores (e.g., aryl/heteroaryl groups) .
  • Antimicrobial agents : Derivatives with modified methoxymethoxy groups have shown activity in bacterial membrane disruption assays .
  • Kinase inhibitors : The methyl group at position 3 enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution?

  • Molecular orbital analysis : HOMO/LUMO plots identify reactive sites for nucleophilic attack .
  • MD simulations : Predict solvation effects and transition-state geometries in SNAr reactions.
  • Machine learning : Train models on existing reaction databases to forecast yields under novel conditions.

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